5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a unique structure that includes an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an amine under controlled conditions. One common method involves the use of a primary amine, such as methylamine, in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isoindole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group but with a furan ring instead of an isoindole ring.
5-(Aminomethyl)-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring and is used in similar applications.
Uniqueness
5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(aminomethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C9H8N2O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12/h1-3H,4,10H2,(H,11,12,13) |
InChI Key |
QBBANBUPXAIDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=O)NC2=O |
Origin of Product |
United States |
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